4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine
Overview
Description
“4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine” is a pyridine derivative . It belongs to the class of organic compounds known as diarylethers . The major use of such derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of “4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine” involves several steps. The number of chlorine atoms introduced to the pyridine ring can be controlled by the simultaneous vapor-phase reaction . This method has the advantage that 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving “4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine” are complex and varied. For example, it has been used in the preparation of aminopyridines via amination reactions . It also serves as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine” are influenced by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties are thought to bestow many of the unique characteristics observed in this class of compounds .Mechanism of Action
The biological activities of “4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine” derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For example, some derivatives have shown promising neuroprotective and anti-inflammatory properties .
Safety and Hazards
The safety and hazards associated with “4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine” are significant. It is classified as a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c1-9-6-7-17-12(8-9)10-2-4-11(5-3-10)13(14,15)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGFYOADWKBVKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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